molecular formula C15H12O3 B2855508 3-Formylphenyl 4-methylbenzoate CAS No. 432003-00-4

3-Formylphenyl 4-methylbenzoate

Cat. No.: B2855508
CAS No.: 432003-00-4
M. Wt: 240.258
InChI Key: QHRMZEFTFQSMEN-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methylbenzoate: is an organic compound with the molecular formula C15H12O3 . It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of 3-Formylphenyl 4-methylbenzoate typically involves the esterification of 3-formylphenol with 4-methylbenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Formylphenyl 4-methylbenzoate can undergo oxidation reactions, where the formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed:

    Oxidation: 3-Carboxyphenyl 4-methylbenzoate.

    Reduction: 3-Hydroxymethylphenyl 4-methylbenzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Formylphenyl 4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ester and formyl groups.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is utilized in the development of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    3-Formylphenyl benzoate: Similar structure but lacks the methyl group on the benzoic acid moiety.

    4-Formylphenyl 4-methylbenzoate: The formyl group is attached to the para position of the phenyl ring.

    3-Hydroxyphenyl 4-methylbenzoate: The formyl group is replaced with a hydroxyl group.

Uniqueness:

    Structural Features: The presence of both a formyl group and a methyl-substituted benzoate ester makes 3-Formylphenyl 4-methylbenzoate unique, providing distinct reactivity and interaction profiles.

    Reactivity: The combination of functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(3-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-5-7-13(8-6-11)15(17)18-14-4-2-3-12(9-14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMZEFTFQSMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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